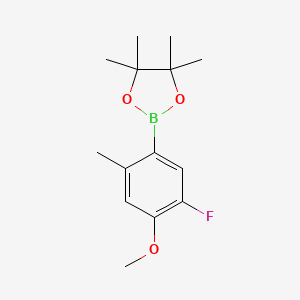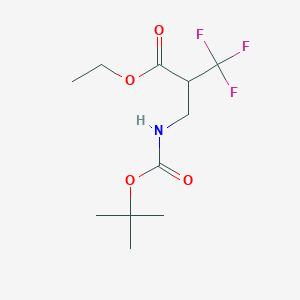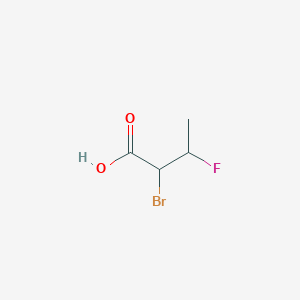
1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione is an organic compound that features both a chlorophenyl group and a thiophene ring. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and thiophene-2-carboxylic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-3-(furan-2-yl)propane-1,3-dione: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione is unique due to the presence of both a chlorophenyl group and a thiophene ring, which can impart distinct electronic and steric properties compared to its analogs.
Propriétés
Numéro CAS |
41467-45-2 |
|---|---|
Formule moléculaire |
C13H9ClO2S |
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-thiophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C13H9ClO2S/c14-10-5-3-9(4-6-10)11(15)8-12(16)13-2-1-7-17-13/h1-7H,8H2 |
Clé InChI |
BJMWDHWZJBOIKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)


![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)

